![molecular formula C12H11N3O5S2 B5841689 N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide](/img/structure/B5841689.png)
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has shown great potential as a treatment for various inflammatory diseases. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2) and has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs.
Wirkmechanismus
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs, while also exhibiting a favorable safety profile. In preclinical studies, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have a lower risk of gastrointestinal toxicity compared to traditional NSAIDs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in lab experiments is its superior anti-inflammatory and analgesic effects compared to traditional NSAIDs. Additionally, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has a favorable safety profile, making it a safer alternative to traditional NSAIDs. However, one limitation of using N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in lab experiments is its relatively high cost compared to traditional NSAIDs.
Zukünftige Richtungen
There are several future directions for the development of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide. One potential direction is the development of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide as a treatment for other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in humans. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide could make it a more viable treatment option for patients.
Synthesemethoden
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with thiosemicarbazide to form the intermediate 4-nitrobenzenesulfonyl thiosemicarbazide. This intermediate is then reacted with allyl bromide to form the allyl derivative, which is subsequently cyclized to form the final product, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been extensively studied in preclinical models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. In these studies, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs, while also exhibiting a favorable safety profile.
Eigenschaften
IUPAC Name |
(NZ)-4-nitro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S2/c1-2-7-14-11(16)8-21-12(14)13-22(19,20)10-5-3-9(4-6-10)15(17)18/h2-6H,1,7-8H2/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHKAKYDHCPOHZ-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.